O=C(OC)C1=C(C=CC=C2)C2=NC(C(C=C3)=CC=C3F)=C1 . This notation provides a way to describe the structure of a chemical compound in a textual format.
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula and a molecular weight of 281.28 g/mol. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. It is classified as a quinoline derivative, specifically a carboxylate ester, and is recognized for its potential applications in medicinal chemistry due to its biological properties, including antimicrobial and anticancer activities .
The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves a multi-step reaction process:
In industrial settings, continuous flow reactors may be utilized to optimize the synthesis process. This method enhances control over reaction conditions and increases yields. Catalysts like montmorillonite K-10 can be employed to improve reaction efficiency, making the process more environmentally friendly.
The molecular structure of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate features a quinoline core with a carboxylate group and a fluorinated phenyl substituent. The fluorine atom's electronegativity contributes to the compound's stability and reactivity.
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo several chemical reactions:
The mechanism of action for methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects including potential antimicrobial or anticancer activities. The precise mechanisms depend on the biological context and specific targets involved .
Relevant analytical techniques used to characterize these properties include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate has several significant applications in scientific research:
The compound's unique structural features make it valuable in various fields, particularly in medicinal chemistry where it is being studied for its potential therapeutic effects.
Fischer Esterification remains indispensable for converting quinoline-4-carboxylic acids to methyl esters. The acid-catalyzed (e.g., sulfuric acid or p-toluenesulfonic acid) equilibrium between carboxylic acids and alcohols is driven to completion by:
The six-step mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, PADPED) proceeds efficiently at reflux (65–70°C), achieving >95% conversion. For acid-sensitive substrates, alternative catalysts like hafnium(IV) salts or graphene oxide afford milder conditions [8].
Hydrazinolysis pathways provide access to hydrazide intermediates, enabling further derivatization. Treatment of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate with hydrazine hydrate in ethanol yields the corresponding carbohydrazide, a precursor to heterocyclic hybrids (e.g., oxadiazoles). Critical parameters include:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7